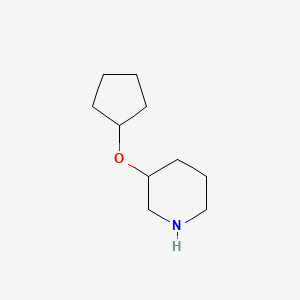

3-(Cyclopentyloxy)piperidine

Overview

Description

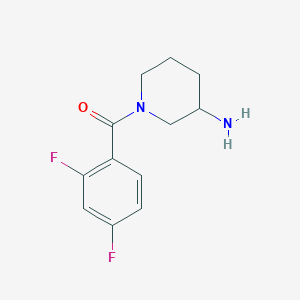

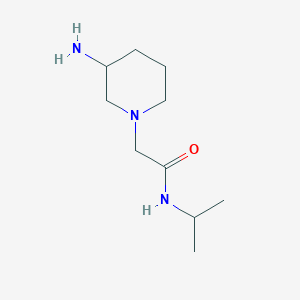

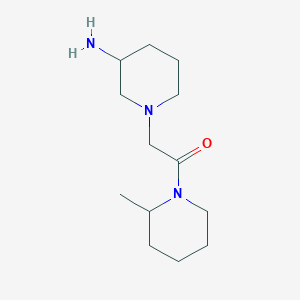

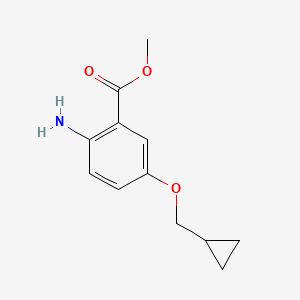

“3-(Cyclopentyloxy)piperidine” is a derivative of piperidine, which is an organic compound classified under the family of heterocyclic amines . Its structural configuration is a six-membered ring with five carbon atoms and one nitrogen atom . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A three-step process involving i) partial reduction of pyridine, ii) Rh-catalyzed asymmetric carbometalation, and then iii) another reduction provides access to a wide variety of enantioenriched 3-piperidines .Molecular Structure Analysis

The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution . Rigorous FC analysis revealed the precise structure of a cationic Chair-Ax-like conformer induced by removal of an electron from the lone-pair sp3 orbital of the nitrogen atom in piperidine .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A Mannich reaction has been utilized on many occasions for the synthesis of piperidine derivatives .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Analytical Characterization and Biological Matrices Analysis : Compounds closely related to 3-(Cyclopentyloxy)piperidine have been analytically characterized and identified in various biological matrices, suggesting their relevance in forensic toxicology and pharmacokinetic studies De Paoli, Brandt, Wallach, Archer, & Pounder, 2013.

Histamine H3 Receptor Ligands : Research into constraints like the 3-cyclobutoxy motif, similar in concept to the this compound structure, demonstrates their potential in designing more effective ligands for the histamine H3 receptor, indicating a route for the development of novel therapeutics Wijtmans, Denonne, Celanire, Gillard, Hulscher, Delaunoy, Van houtvin, Bakker, Defays, Gérard, Grooters, Hubert, Timmerman, Leurs, Talaga, Esch, & Provins, 2010.

Anticancer Potential : Piperidine and its derivatives have shown significant potential in anticancer applications. Their involvement in regulating crucial signaling pathways and inhibiting cancer cell migration and survivability highlights the importance of structural moieties similar to this compound in cancer research Mitra, Anand, Jha, Shekhawat, Saha, Nongdam, Rengasamy, Proćków, & Dey, 2022.

Synthetic Methodologies : Advances in synthetic methodologies for piperidine derivatives, including those related to this compound, are crucial for the development of new medicinal compounds. Efficient synthesis methods can lead to novel compounds with potential pharmaceutical applications Smaliy, Chaykovskaya, Yurchenko, Lakhtadyr, Yurchenko, Shtil, & Kostuk, 2011.

Pharmacology and Biological Studies

- Antimicrobial and Antiviral Applications : Piperidine derivatives have shown promise in antimicrobial and antiviral applications, suggesting that structural variants like this compound could be explored for similar bioactivities. Their potential in treating infectious diseases and inhibiting the growth and metastasis of cancer cells underlines the importance of research in this area Zhang, Zhu, Li, Li, Sun, Xie, Zhu, Zhou, & Ye, 2015.

Mechanism of Action

Target of Action

Piperidine, a major component of 3-(cyclopentyloxy)piperidine, has been found to exhibit anticancer potential . It acts as a potential clinical agent against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

Piperidine has been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These pathways are crucial for cell survival, proliferation, and migration, and their disruption can lead to the inhibition of cancer cell growth .

Biochemical Pathways

Piperidine has been found to regulate several signaling pathways crucial for cancer regulation . Piperine, another piperidine derivative, has been found to modulate signaling pathways associated with the TLR adaptor molecule Toll/IL-1R domain-containing adaptor inducing interferon (TRIF) and the TLR adaptor protein MyD88 .

Pharmacokinetics

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Result of Action

Piperidine has been found to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Action Environment

The success of suzuki–miyaura cross-coupling, a reaction involving piperidine, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Safety and Hazards

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, and more . The ongoing research efforts and future directions will contribute to the advancement of piperine-based therapies, paving the way for their integration into the clinical management of cancer .

properties

IUPAC Name |

3-cyclopentyloxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-5-9(4-1)12-10-6-3-7-11-8-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOBSULYZLBFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B1464423.png)

![2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1464437.png)